4-Hexadecylphenol
Overview
Description
4-Hexadecylphenol is an organic compound with the molecular formula C22H38O. It is a phenol derivative characterized by a long 16-carbon alkyl chain attached to the para position of the phenol ring.
Scientific Research Applications
4-Hexadecylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential effects on biological membranes and as a model compound for understanding lipid-phenol interactions.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in polymer formulations
Mechanism of Action
The mechanism of action of phenolic compounds is mainly due to their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . Phenol, a related compound, is a potent proteolytic agent that can dissolve tissue on contact via proteolysis .
Safety and Hazards
Phenol, a related compound, is known to be toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .
Future Directions
Phenolic compounds have drawn increasing attention due to their potent antioxidant properties and their marked effects in the prevention of various oxidative stress associated diseases such as cancer . Advanced technologies for phenol removal are being developed to prevent environmental pollution . The extraction of bioactive compounds from plant materials is the first step in the utilization of phytochemicals in the preparation of dietary supplements or nutraceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexadecylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hexadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Comparison with Similar Compounds
4-Octadecylphenol: Similar structure but with an 18-carbon alkyl chain.
4-Dodecylphenol: Contains a 12-carbon alkyl chain.
4-Nonylphenol: Features a 9-carbon alkyl chain.
Uniqueness: 4-Hexadecylphenol is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications requiring amphiphilic properties, such as surfactants and membrane studies .
Properties
IUPAC Name |
4-hexadecylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20,23H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCHQNXRVNQPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062543 | |
Record name | Phenol, 4-hexadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-78-8 | |
Record name | 4-Hexadecylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2589-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-hexadecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-hexadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-hexadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-hexadecylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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